molecular formula C17H16N4O3 B4165102 N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide

N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide

Cat. No. B4165102
M. Wt: 324.33 g/mol
InChI Key: AJMFDRSAANGVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide, also known as MIH, is a synthetic compound that has shown potential in various scientific research fields. MIH is a hydrazide derivative and is a white to off-white crystalline powder. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide's mechanism of action is not fully understood. However, studies have shown that N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide inhibits the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide has also been shown to inhibit the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide inhibits the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide has also been shown to inhibit the activity of certain proteins involved in cancer cell growth and proliferation. In addition, N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide has several advantages for lab experiments. N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide is a synthetic compound that can be easily synthesized using different methods. N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide is also stable and can be stored for long periods. However, N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide has some limitations for lab experiments. N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide's mechanism of action is not fully understood, and further studies are needed to determine its potential applications in scientific research.

Future Directions

There are several future directions for N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide research. N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide's potential as a drug candidate for various diseases, including tuberculosis and leprosy, needs to be further investigated. N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide's potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, also needs to be further studied. In addition, further studies are needed to determine N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide's mechanism of action and potential applications in scientific research.

Scientific Research Applications

N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide has shown potential in various scientific research fields, including cancer research, neuroscience, and drug discovery. N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. In addition, N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide has also been studied for its potential as a drug candidate for various diseases, including tuberculosis and leprosy.

properties

IUPAC Name

N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-2-4-13(5-3-11)21-15(22)10-14(17(21)24)19-20-16(23)12-6-8-18-9-7-12/h2-9,14,19H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMFDRSAANGVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide
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N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide
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N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide
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